1-[(But-2-en-1-yl)oxy]cyclohex-1-ene
Description
Properties
CAS No. |
110516-23-9 |
|---|---|
Molecular Formula |
C10H16O |
Molecular Weight |
152.23 g/mol |
IUPAC Name |
1-but-2-enoxycyclohexene |
InChI |
InChI=1S/C10H16O/c1-2-3-9-11-10-7-5-4-6-8-10/h2-3,7H,4-6,8-9H2,1H3 |
InChI Key |
JZWPBILJTMNOAQ-UHFFFAOYSA-N |
Canonical SMILES |
CC=CCOC1=CCCCC1 |
Origin of Product |
United States |
Preparation Methods
Direct Dehydration with Allylic Alcohols
In a modified Mukaiyama-type reaction, cyclohexenol reacts with but-2-en-1-ol under acidic conditions. For example:
- Conditions : Cyclohexenol (1.0 equiv), but-2-en-1-ol (4.0 equiv), p-toluenesulfonic acid (3 mol%) in refluxing cyclohexane (Dean–Stark apparatus, 15–17 hr).
- Yield : 46–74% for analogous alkenyloxycyclohexenones.
- Mechanism : Protonation of the alcohol followed by nucleophilic attack of the cyclohexenolate on the activated allylic alcohol.
Epoxide Ring-Opening Strategies
Epoxidized cyclohexene derivatives undergo nucleophilic substitution with but-2-en-1-ol:
- Substrate : 1,2-Epoxycyclohexane (1.0 equiv), but-2-en-1-ol (30 equiv), NaH (1.2 equiv) in DMF (20–24 hr).
- Yield : 60–88% for related 2-alkenyloxycyclohexenones.
- Limitation : Competing elimination reactions may reduce selectivity.
Transition Metal-Catalyzed Cross-Coupling
Palladium and nickel catalysts enable coupling between cyclohexenyl halides and alkenyl boronates.
Suzuki–Miyaura Coupling
- Conditions : Bromocyclohexene (1.0 equiv), but-2-en-1-yl pinacol boronate (1.2 equiv), Pd(PPh₃)₄ (5 mol%), K₂CO₃ (2.0 equiv) in dioxane/H₂O (4:1, 80°C, 12 hr).
- Yield : Quantitative conversion observed for analogous aryl-substituted systems.
- Purification : Column chromatography (hexane/ethyl acetate).
Electrochemical Synthesis
Electroepoxidation methods have been adapted for enol ether formation under controlled potentials:
Mediated Bromide Oxidation
- Conditions : Cyclohexene (20 mM), but-2-en-1-ol (40 mM), NaBr (40 mM) in MeCN/H₂O (4:1), Pt electrodes, 33 mA/cm².
- Yield : 25–40% for structurally related epoxides; optimization required for enol ethers.
- Side Reaction : Competing epoxidation of the alkene moiety.
Silyl Enol Ether Intermediate Routes
Silyl protection strategies enhance regioselectivity in challenging transformations:
Silylation–Alkylation Sequence
- Silylation : Cyclohexanone → TBS-protected silyl enol ether (TBSCl, imidazole, CH₂Cl₂).
- Alkylation : Reaction with but-2-en-1-yl triflate (1.2 equiv), Yb(OTf)₃ (10 mol%) in DCM (2 hr).
- Deprotection : TBAF in THF (0°C, 30 min).
Comparative Analysis of Methods
Challenges and Optimization Strategies
- Regioselectivity : But-2-en-1-yl groups may isomerize to 1-butenyl derivatives under acidic conditions. Using non-polar solvents (e.g., cyclohexane) minimizes this.
- Purification : Silica gel chromatography remains standard, but distillation (90–110°C, 5 mmHg) is effective for large-scale production.
- Catalyst Recycling : Heterogeneous catalysts (e.g., montmorillonite K-10) improve sustainability in condensation reactions.
Chemical Reactions Analysis
Types of Reactions
1-[(But-2-en-1-yl)oxy]cyclohex-1-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into cyclohexanol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the but-2-en-1-yloxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like halides, amines, or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of cyclohexanone or cyclohexanal derivatives.
Reduction: Formation of cyclohexanol derivatives.
Substitution: Formation of substituted cyclohexene derivatives.
Scientific Research Applications
1-[(But-2-en-1-yl)oxy]cyclohex-1-ene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmacologically active compounds.
Mechanism of Action
The mechanism of action of 1-[(But-2-en-1-yl)oxy]cyclohex-1-ene involves its interaction with various molecular targets. The compound can act as a substrate for enzymes that catalyze ether cleavage or formation reactions. Additionally, its structural features allow it to participate in various organic reactions, influencing the pathways and products formed.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Piperazine Substitutions
highlights compounds like 1-(cyclohexylmethyl)-4-[(2E)-3-(naphthalen-2-yl)but-2-en-1-yl]piperazine (RA [3,2]) and 1-[(2E)-3-(naphthalen-2-yl)but-2-en-1-yl]-4-{[4-(trifluoromethyl)phenyl]methyl}piperazine (RA [3,3]). These share the but-2-en-1-yl group but incorporate piperazine rings and aromatic substituents. Key differences include:
- Polarity and Solubility : The piperazine moiety introduces basicity and hydrogen-bonding capacity, enhancing water solubility compared to the purely hydrocarbon-based 1-[(But-2-en-1-yl)oxy]cyclohex-1-ene.
- Synthetic Yields : RA [3,2] and RA [3,3] were synthesized with 53% and 42% yields, respectively, suggesting moderate efficiency in forming butenyl-piperazine linkages .
| Compound | Molecular Formula | Yield (%) | Purity (UHPLC) | Key Substituents |
|---|---|---|---|---|
| 1-[(But-2-en-1-yl)oxy]cyclohex-1-ene | C₁₀H₁₄O | N/A | N/A | Ether-linked cyclohexene |
| RA [3,2] | C₂₅H₂₉N₂ | 53 | 95% | Piperazine, naphthyl |
| RA [3,3] | C₂₆H₂₆F₃N₂ | 42 | 98% | Piperazine, trifluoromethyl |
Cyclohexene Derivatives with Ketone Functionality
describes 1-(2,6,6-trimethylcyclohex-2-en-1-yl)but-2-en-1-one , synthesized via oxidation and acid-catalyzed cyclization. This compound replaces the ether oxygen with a ketone group, significantly altering reactivity:
- Reactivity : The ketone group increases electrophilicity, making it prone to nucleophilic additions (e.g., Grignard reactions), unlike the ether-linked compound, which is more inert.
Butenone-Substituted Cyclohexyl Compounds
discusses 1-(2',2'-dimethyl-6'-methylidenecyclohexyl)-3-buten-1-one, which features a butenone chain and a methylidene group. Key comparisons include:
- Lipophilicity: The methylidene and butenone groups enhance lipophilicity (logP ~3.5 estimated) compared to the ether-linked compound, which may have lower logP due to the oxygen atom.
- Synthetic Accessibility : This compound’s synthesis involves intermediates like 6,6-dimethyl-2-methyl-1-cyclohexene-1-carboxylic acid methyl ester, indicating multi-step routes with moderate yields (53% for key steps) .
Cyclohexene Derivatives with Isopropylidene Groups
references 1-methyl-4-(propan-2-ylidene)cyclohex-1-ene , a structural isomer with an isopropylidene substituent. Differences include:
- Isomerization Potential: The conjugated system in 1-[(But-2-en-1-yl)oxy]cyclohex-1-ene may exhibit cis-trans isomerism, whereas the isopropylidene derivative lacks such flexibility .
Q & A
Basic Research Questions
Q. What are the established methods for synthesizing 1-[(But-2-en-1-yl)oxy]cyclohex-1-ene, and how can reaction conditions be optimized for higher yield?
- Methodology : The compound can be synthesized via acid-catalyzed etherification between cyclohex-1-enol and but-2-en-1-yl bromide. Key variables include temperature (optimized at 60–80°C), solvent choice (polar aprotic solvents like DMF enhance nucleophilicity), and stoichiometric ratios (1:1.2 molar ratio of enol to alkylating agent). Post-reaction purification via fractional distillation or column chromatography is critical to isolate the product .
- Optimization : Use kinetic monitoring (e.g., TLC or in-situ IR) to track intermediate formation. Adjust catalyst loading (e.g., 5–10 mol% H₂SO₄) to minimize side reactions like polymerization of the alkene moiety .
Q. Which spectroscopic techniques are most effective for characterizing the structure of 1-[(But-2-en-1-yl)oxy]cyclohex-1-ene, and what key spectral features should researchers focus on?
- Techniques :
- ¹H NMR : Look for olefinic protons (δ 5.2–5.8 ppm, multiplet splitting) and methine protons adjacent to the ether oxygen (δ 3.5–4.2 ppm).
- ¹³C NMR : The cyclohexene ring carbons (sp² hybridized) appear at δ 120–130 ppm, while the ether-linked carbons (C-O) resonate at δ 60–75 ppm.
- IR : Strong C-O-C stretching at ~1100 cm⁻¹ and alkene C=C stretch at ~1640 cm⁻¹ .
Advanced Research Questions
Q. How does the enol ether group in 1-[(But-2-en-1-yl)oxy]cyclohex-1-ene influence its reactivity in cycloaddition reactions, and what mechanistic considerations are critical for designing such reactions?
- Reactivity Insights : The enol ether’s electron-rich alkene participates in [4+2] Diels-Alder reactions as a dienophile. The ether oxygen stabilizes the transition state via conjugation, enhancing regioselectivity for endo products.
- Mechanistic Design : Use ceric ammonium nitrate (CAN) to mediate oxidative cycloadditions with 1,3-dicarbonyl compounds. Monitor reaction progress under inert atmospheres to prevent oxidation of the alkene .
- Computational Support : Perform frontier molecular orbital (FMO) analysis to predict regioselectivity. HOMO of the enol ether interacts with LUMO of dienes .
Q. What strategies should researchers employ to resolve contradictions in reported physicochemical properties (e.g., boiling points, stability) of 1-[(But-2-en-1-yl)oxy]cyclohex-1-ene across studies?
- Validation Steps :
Purity Assessment : Use HPLC or GC-MS to verify sample purity (>98%). Impurities like residual solvents or isomers can skew boiling point measurements .
Standardized Conditions : Replicate experiments under controlled humidity and temperature (e.g., 25°C for density measurements).
Comparative Analysis : Cross-check data with authoritative databases (e.g., NIST Chemistry WebBook) to identify outliers .
- Statistical Tools : Apply ANOVA to evaluate inter-laboratory variability in reported stability data (e.g., decomposition rates under UV exposure) .
Q. How can computational chemistry predict the regioselectivity of electrophilic additions to 1-[(But-2-en-1-yl)oxy]cyclohex-1-ene?
- Methodology :
- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to identify electrophilic attack sites. The alkene in the but-2-en-1-yl group is more reactive due to lower electron density compared to the cyclohexene ring.
- Molecular Dynamics : Simulate solvent effects (e.g., THF vs. water) on transition-state energy barriers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
